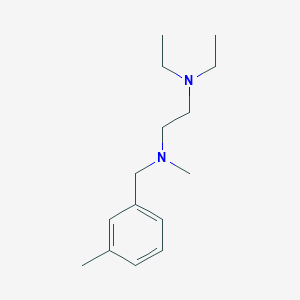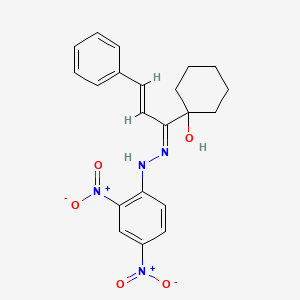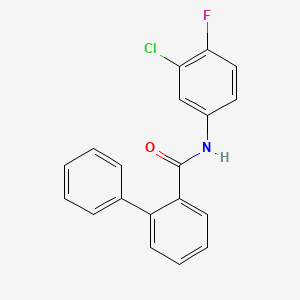![molecular formula C17H13ClN2O2S B5799271 {2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is also known as CTAA and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties. In
作用機序
The exact mechanism of action of CTAA is not fully understood. However, it is believed that CTAA exerts its biological activities by modulating various signaling pathways in cells. For example, CTAA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. CTAA has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
CTAA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTAA can inhibit the proliferation of cancer cells and induce apoptosis. CTAA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, CTAA has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using CTAA in lab experiments is its wide range of biological activities. CTAA has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a versatile compound for various research applications. However, one of the limitations of using CTAA is its potential toxicity. Further studies are needed to determine the safety and efficacy of CTAA for therapeutic use.
将来の方向性
There are several future directions for research on CTAA. One area of interest is the development of CTAA-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of CTAA and its interaction with various signaling pathways in cells. In addition, further studies are needed to determine the safety and efficacy of CTAA for therapeutic use in humans.
Conclusion:
In conclusion, {2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTAA exhibits various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The synthesis of CTAA involves the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of acetic acid and glacial acetic acid. Although CTAA shows promise as a therapeutic agent, further studies are needed to determine its safety and efficacy for therapeutic use in humans.
合成法
The synthesis of CTAA involves the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of CTAA is typically around 70-80%, and the compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
科学的研究の応用
CTAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CTAA has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, CTAA has been found to exhibit antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
2-[2-(2-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-8-4-5-9-13(12)19-17-20-16(11-6-2-1-3-7-11)14(23-17)10-15(21)22/h1-9H,10H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHJILIKAKUUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-YL}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)


![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)


![4-chloro-2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5799293.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)